N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13(25-14-7-3-2-4-8-14)17(23)19-11-12-22-18(24)15-9-5-6-10-16(15)20-21-22/h2-10,13H,11-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUSTTXMYPEEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carboxylic acids under acidic conditions.
Fusion with Benzene Ring: The triazine ring is then fused with a benzene ring through a condensation reaction, often facilitated by catalysts like Lewis acids.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, using reagents such as ethyl halides in the presence of a base.
Formation of the Phenoxypropanamide Moiety: The final step involves the reaction of the intermediate with phenoxypropanamide, typically under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydrotriazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Halogenated or nitrated phenoxypropanamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a therapeutic agent. Studies have indicated its efficacy in inhibiting certain enzymes, making it a candidate for drug development, particularly in the treatment of diseases like cancer and Alzheimer’s .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- Benzo[b][1,4]oxazin-3(4H)-one Analogues (e.g., 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide): Structural Difference: Replaces the triazinone core with a benzoxazinone ring (oxygen instead of nitrogen atoms). Synthesis: Involves esterification and coupling with carboxamide derivatives under DMF/HOBt/DCC conditions .
- Pyrrolo[1,2-d][1,2,4]triazin-4-one Derivatives (e.g., TAK-041): Structural Difference: Features a fused pyrrole-triazinone core instead of a benzotriazinone. Activity: TAK-041 shows nanomolar potency in schizophrenia models due to its trifluoromethoxy substituent .
Side Chain Variations
N-(3,4-Dimethoxyphenethyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide :
(S)-N-(1-(4-Chlorophenyl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide :
Physicochemical and Pharmacological Data
*Estimated based on analogous compounds.
Key Research Findings
Electron-Withdrawing Substituents : Compounds with trifluoromethoxy (TAK-041) or chloro groups exhibit enhanced receptor binding compared to electron-donating groups (e.g., methoxy) due to increased lipophilicity and steric effects .
Amide Bond Stability : Secondary amides (as in the target compound) show greater resistance to hydrolysis than primary amides, improving metabolic stability .
Synthetic Efficiency : Coupling reagents like SMDOP and T3P yield higher purity (>99%) compared to cesium carbonate-mediated methods (~40–60% yields) .
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings and includes data tables and relevant case studies.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.368 g/mol |
| IUPAC Name | This compound |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 4 |
| XlogP | 3.7 |
The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that derivatives of 1,2,3-benzotriazine compounds exhibit significant inhibition of enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) . For instance, one study identified a derivative with an IC50 value of 36 nM against HPPD, showcasing potent enzyme inhibition compared to the control compound mesotrione (IC50 = 289 nM) .
Anticonvulsant Activity
In preclinical studies assessing anticonvulsant properties, compounds related to benzotriazine derivatives demonstrated varying degrees of efficacy in models such as the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. For example, a related compound showed lower potency than diazepam in these tests, indicating a need for further optimization .
Inhibition Studies
The compound's ability to inhibit specific enzymes has been documented in various studies. The binding affinity and inhibition constants are crucial for understanding its potential therapeutic applications. The following table summarizes some key findings:
| Compound Name | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 6-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-5-methyl-3-(2-methylbenzyl)benzo[d][1,2,3]triazin-4(3H)-one | HPPD | 36 | |
| This compound | Unknown | TBD | Current Study |
Case Studies
- Study on HPPD Inhibition : A systematic investigation into the inhibition of HPPD by various benzotriazine derivatives revealed that structural modifications significantly impacted their inhibitory potency. The study utilized molecular docking simulations to predict binding affinities and guide further synthesis .
- Anticonvulsant Testing : The anticonvulsant activity was evaluated using both PTZ-induced convulsion models and MES tests. The results indicated that while some derivatives showed promise, they required further refinement to enhance their therapeutic index compared to established anticonvulsants like diazepam .
Q & A
Q. What are the common synthetic routes for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
Triazine Core Formation : Cyclization of precursors (e.g., 2-aminobenzoic acid derivatives) under controlled conditions (e.g., 80°C in DMF with carbodiimide coupling agents) to generate the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety .
Amidation : Reaction of the triazine intermediate with ethylenediamine derivatives, followed by coupling with phenoxypropanoyl chloride using bases like triethylamine in dichloromethane (DCM) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. Key Optimization Parameters :
- Temperature : Lower temperatures (0–25°C) reduce side reactions during amidation.
- Solvent : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
- Catalysts : Coupling agents (EDC/HOBt) improve amide bond formation yields .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.5–8.5 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .
Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 392.3319) .
Q. Common Pitfalls :
- Contradictions in NMR data due to tautomerism in the triazine ring can be resolved via variable-temperature NMR or computational validation .
Advanced Research Questions
Q. How to optimize reaction conditions to improve yield and purity?
Methodological Answer:
Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst ratio) and identify optimal conditions .
In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and minimize byproducts .
Workup Strategies :
- Liquid-liquid extraction (e.g., DCM/water) removes unreacted starting materials.
- Use of scavengers (e.g., silica-bound thiourea) to trap excess coupling agents .
Case Study :
A 20% yield increase was achieved by switching from DCM to THF during amidation, enhancing solubility of intermediates .
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Complementary Techniques :
- Compare IR carbonyl stretches (1680–1720 cm⁻¹) with 13C NMR carbonyl signals to confirm functional groups .
- Use X-ray crystallography to resolve stereochemical ambiguities (e.g., Z/E isomerism in acrylamide derivatives) .
Computational Validation :
Example :
A discrepancy in aromatic proton splitting was resolved via NOESY, confirming para-substitution on the phenoxy group .
Q. What in silico methods predict the compound’s biological activity?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to model interactions with targets (e.g., GPR139, α-glucosidase) based on homology models .
- Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .
QSAR Modeling :
- Train models (e.g., Random Forest) on triazine derivatives’ bioactivity data to predict IC50 values for new analogs .
Key Finding :
TAK-041 (structurally related) showed high binding affinity to GPR139 (ΔG = -9.2 kcal/mol) via hydrophobic interactions with Phe154 and Tyr256 .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
Functional Group Modifications :
- Replace the phenoxy group with electron-withdrawing substituents (e.g., -NO2) to enhance enzyme inhibition .
- Vary the ethyl linker length to optimize steric fit in target binding pockets .
Biological Assays :
Q. SAR Table :
Q. What strategies mitigate toxicity concerns in preclinical studies?
Methodological Answer:
In Vitro Toxicity Screening :
- hERG inhibition assays (patch-clamp) to assess cardiac risk .
- CYP450 inhibition (fluorometric assays) to predict drug-drug interactions .
Metabolic Profiling :
- Use rat/human liver microsomes to identify major metabolites (e.g., hydroxylation at the triazine ring) .
Example :
TAK-041 exhibited low hERG inhibition (IC50 > 30 µM), supporting its progression to clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
